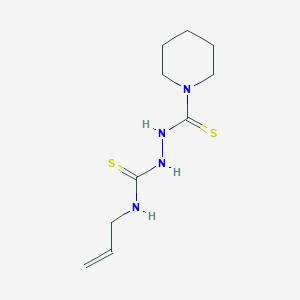
N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H18N4S2 and a molecular weight of 258.41 g/mol . This compound is part of a class of hydrazinecarbothioamides, which are known for their diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with 1-piperidinylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide: Similar in structure but with a pyridinyl group instead of a piperidinyl group.
N-Allyl-2-(5-fluoro-2-oxo-1-(piperidin-1ylmethyl)indolin-3-ylidene)hydrazinecarbothioamide: Contains a fluorinated indolinylidene group.
Uniqueness
N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This structural feature makes it particularly useful in the synthesis of certain heterocyclic compounds and in studies related to enzyme inhibition .
Properties
CAS No. |
41197-32-4 |
|---|---|
Molecular Formula |
C10H18N4S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(piperidine-1-carbothioylamino)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H18N4S2/c1-2-6-11-9(15)12-13-10(16)14-7-4-3-5-8-14/h2H,1,3-8H2,(H,13,16)(H2,11,12,15) |
InChI Key |
HVRLRDFPQMPWLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















